![molecular formula C20H24N2O5S B2990601 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide CAS No. 946343-90-4](/img/structure/B2990601.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Scientific Research Applications
Medicinal Chemistry
The compound’s borate and sulfonamide groups contribute to its potential as a drug candidate. Researchers explore its use in drug design, especially in protecting diols during organic synthesis. Boronic acid compounds, like our subject, play a crucial role in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. Additionally, they serve as enzyme inhibitors or specific ligand drugs .
Material Science
In material science, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide offers exciting possibilities. Its unique structure allows for innovative studies. Researchers investigate its properties for applications such as:
- Drug Carriers : Boronic ester bonds, found in this compound, are ideal for constructing stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes. The controlled drug release is achieved by the formation and rupture of boronic ester bonds in different environments .
Nanotechnology
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide could be incorporated into nanomaterials for targeted drug delivery. Its borate linkages allow for controlled drug release based on microenvironmental changes, such as pH or glucose levels.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in meiosis, but is dispensable for mitosis .
Mode of Action
It is known that cdk2 inhibitors typically work by preventing the activation of cdk2, thereby halting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, which in turn can trigger programmed cell death or apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By inhibiting CDK2, the compound can potentially halt the cell cycle, leading to cell cycle arrest and apoptosis . This could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14(2)27-17-8-5-15(6-9-17)20(23)21-18-13-16(7-10-19(18)26-3)22-11-4-12-28(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDKGYUIMRKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide |
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